Furfuryl-d5 Alcohol

Catalog No.
S902471
CAS No.
1398065-62-7
M.F
C5HD5O2
M. Wt
103.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furfuryl-d5 Alcohol

CAS Number

1398065-62-7

Product Name

Furfuryl-d5 Alcohol

IUPAC Name

dideuterio-(3,4,5-trideuteriofuran-2-yl)methanol

Molecular Formula

C5HD5O2

Molecular Weight

103.13

InChI

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2/i1D,2D,3D,4D2

SMILES

C1=COC(=C1)CO

Synonyms

Furfuryl alcohol - d5
  • Metabolic Tracing

    Furfuryl-d5 Alcohol can be used to trace metabolic pathways in living organisms. By incorporating the compound into a cell culture or an organism's diet, scientists can track how the molecule is broken down and utilized for various cellular processes. The specific location of the deuterium atoms allows researchers to distinguish the labeled Furfuryl-d5 Alcohol from its unlabeled counterparts in downstream metabolites. This information helps elucidate metabolic pathways and identify potential therapeutic targets ().

  • Isotope-Shift NMR Spectroscopy

    Furfuryl-d5 Alcohol's deuterium labeling makes it a valuable tool in a specific type of nuclear magnetic resonance (NMR) spectroscopy called isotope-shift NMR. In this technique, the slight shift in the resonance peaks of the deuterium atoms compared to hydrogen atoms allows researchers to differentiate between labeled and unlabeled molecules within a complex mixture. This provides valuable information about the structure and dynamics of molecules in biological systems ().

  • Chemical Synthesis

    Furfuryl-d5 Alcohol can be used as a starting material for the synthesis of other deuterium-labeled compounds. These labeled molecules can then be employed in various research applications, such as studying protein-ligand interactions or investigating reaction mechanisms.

Furfuryl-d5 alcohol is a deuterated form of furfuryl alcohol, characterized by the presence of five deuterium atoms. It is an organic compound derived from furan, featuring a hydroxymethyl group attached to the furan ring. This compound appears as a colorless liquid, although older samples may exhibit an amber hue. Furfuryl-d5 alcohol possesses a faint odor reminiscent of burning and a bitter taste. It is miscible with organic solvents but shows instability in water .

Furfuryl-d5 Alcohol itself doesn't have a known biological mechanism of action. Its primary application lies in isotope-shift NMR spectroscopy. In this technique, the deuterium label in the molecule creates a slight shift in the NMR signal compared to the unlabeled version. This shift allows scientists to differentiate between specific atoms within a molecule, providing detailed structural information that wouldn't be possible with standard NMR [].

Typical of furfuryl alcohol, including:

  • Diels–Alder Reactions: It can undergo Diels–Alder reactions with electrophilic alkenes and alkynes.
  • Hydroxymethylation: This reaction yields 1,5-bis(hydroxymethyl)furan.
  • Hydrolysis: This process leads to the formation of levulinic acid.
  • Polymerization: Under acidic conditions, heat, or catalysts, furfuryl-d5 alcohol can polymerize to form poly(furfuryl alcohol), a resin used in various applications.
  • Achmatowicz Reaction: This rearrangement converts furfuryl-d5 alcohol into dihydropyran derivatives .

The synthesis of furfuryl-d5 alcohol typically involves:

  • Deuterated Hydrogenation: The hydrogenation of furfural (a precursor derived from biomass) using deuterated hydrogen sources can yield furfuryl-d5 alcohol.
  • Solid Acid Catalysts: One-pot systems utilizing solid acid catalysts can facilitate the direct conversion of xylose to furfuryl-d5 alcohol, enhancing sustainability by using renewable biomass feedstocks .

Furfuryl-d5 alcohol has several notable applications:

  • Resin Production: It serves as a monomer for synthesizing furan-based resins used in thermoset polymer matrix composites, adhesives, coatings, and casting materials.
  • Wood Treatment: The compound can be polymerized within wood cells to enhance moisture resistance and durability.
  • Rocket Fuel: Furfuryl-d5 alcohol has been explored as a hypergolic fuel in rocketry when combined with specific oxidizers like nitric acid .

While specific interaction studies focusing solely on furfuryl-d5 alcohol are sparse, research on furfuryl alcohol indicates its potential interactions with various biological systems. These interactions are primarily studied within the context of food chemistry and polymer science, where it acts as a reactant or product in complex biochemical pathways .

Furfuryl-d5 alcohol shares structural similarities with several other compounds derived from furan. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
Furfuryl AlcoholFuran with hydroxymethyl groupNon-deuterated version; widely studied
FurfurylamineFuran with an amino groupAmino derivative; used in various syntheses
2-FuronitrileFuran with a nitrile groupNitrile derivative; different reactivity
2-Furoic AcidFuran with carboxylic acid functionalityAcidic properties; used in organic synthesis
Furan-2-ylmethanethiolFuran with a thiol groupContains sulfur; distinct chemical behavior

Furfuryl-d5 alcohol's unique aspect lies in its deuteration, which makes it valuable for studies requiring isotopic labeling, particularly in tracing metabolic pathways or reaction mechanisms .

Furfuryl-d5 alcohol represents a deuterium-labeled variant of furfuryl alcohol, where hydrogen atoms are replaced with deuterium isotopes [1]. The molecular formula of furfuryl-d5 alcohol is C₅HD₅O₂, indicating the presence of five deuterium atoms, one hydrogen atom, five carbon atoms, and two oxygen atoms [2]. This isotopically labeled compound has a molecular weight of 103.13 g/mol, which is approximately 5 atomic mass units higher than its non-deuterated counterpart (98.10 g/mol) due to the replacement of five hydrogen atoms with deuterium atoms [3].

The structural representation of furfuryl-d5 alcohol can be expressed using the SMILES notation as [2H]c1oc(c(c1[2H])[2H])C(O)([2H])[2H], which indicates the specific positions of deuterium atoms within the molecular framework [1]. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1398065-62-7, distinguishing it from the non-deuterated furfuryl alcohol (CAS: 98-00-0) [4].

The isotopic composition of furfuryl-d5 alcohol typically features a deuterium content of 99 atom percent, with a minimum chemical purity of 98% [5]. The deuteration pattern in furfuryl-d5 alcohol involves the replacement of all five hydrogen atoms: three on the furan ring and two on the methylene group adjacent to the hydroxyl functionality [3]. This specific pattern of isotopic labeling makes furfuryl-d5 alcohol particularly valuable for spectroscopic studies and mechanistic investigations in chemical reactions [2].

PropertyFurfuryl-d5 AlcoholUnlabeled Furfuryl Alcohol
Chemical NameFurfuryl-d5 AlcoholFurfuryl Alcohol
CAS Number1398065-62-798-00-0
Molecular FormulaC₅HD₅O₂C₅H₆O₂
Molecular Weight (g/mol)103.1398.10
SMILES Notation[2H]c1oc(c(c1[2H])[2H])C(O)([2H])[2H]OCc1ccco1
InChI KeyXPFVYQJUAUNWIW-QUWGTZMWSA-NXPFVYQJUAUNWIW-UHFFFAOYSA-N
Deuterium Content5 deuterium atomsNatural abundance
Isotopic Purity≥95-99 atom % DNot applicable
Chemical Purity≥95-98%≥98%

Table 1: Molecular formula and isotopic composition comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [1] [3] [5].

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides valuable insights into the structural characteristics of furfuryl-d5 alcohol by revealing the environment of hydrogen and deuterium nuclei within the molecule [9]. The proton (¹H) NMR spectrum of furfuryl-d5 alcohol exhibits significant differences compared to its non-deuterated counterpart due to the replacement of hydrogen atoms with deuterium [10].

In the ¹H NMR spectrum of furfuryl-d5 alcohol, the signals corresponding to the furan ring protons (typically observed at δ 6.24, 6.33, and 7.49 ppm in non-deuterated furfuryl alcohol) are significantly reduced or absent due to deuteration [12]. Similarly, the methylene group signal (normally appearing as a singlet at approximately δ 4.57 ppm) is also substantially diminished [9]. The hydroxyl proton signal, which typically appears as a broad peak around δ 4.6 ppm in non-deuterated furfuryl alcohol, may still be present in the deuterated compound but with potentially altered chemical shift due to isotopic effects on the adjacent carbon atoms [12].

The deuterium (²H) NMR spectrum of furfuryl-d5 alcohol reveals the positions of the deuterium atoms, with signals corresponding to the furan ring deuterons and the methylene deuterons [13]. These signals appear at chemical shifts similar to their proton counterparts in the non-deuterated molecule but with different coupling patterns due to the different nuclear properties of deuterium [9].

Carbon-13 (¹³C) NMR analysis of furfuryl-d5 alcohol shows characteristic splitting patterns due to coupling with directly bonded deuterium atoms [10]. The carbon signals in the furan ring and the methylene carbon exhibit multiplet patterns rather than the singlets observed in non-deuterated furfuryl alcohol, with reduced intensities due to the nuclear Overhauser effect [13]. The coupling constants between carbon and deuterium (¹J(C-D)) are typically about 1/6 of the corresponding ¹J(C-H) values, providing additional structural confirmation [9].

ParameterFurfuryl-d5 Alcohol (¹H NMR)Unlabeled Furfuryl Alcohol (¹H NMR)
Hydroxyl Group (-OH)Significantly reduced/absentδ ~4.6 ppm (broad)
Methylene Group (-CH₂)Significantly reduced/absentδ ~4.57 ppm (s, 2H)
Furan Ring C3-HAbsent (deuterated)δ ~6.24 ppm (d, 1H)
Furan Ring C4-HAbsent (deuterated)δ ~6.33 ppm (d, 1H)
Furan Ring C5-HAbsent (deuterated)δ ~7.49 ppm (d, 1H)
Chemical Shift PatternSimplified spectrumComplex multiplicity
Coupling ConstantsAltered due to deuterationJ-coupling observed
Signal MultiplicityReduced complexityMultiple overlapping signals

Table 2: Nuclear Magnetic Resonance spectroscopic comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [9] [12] [13].

Infrared (IR) and Mass Spectrometry (MS) Profiles

Infrared Spectroscopy

The infrared spectroscopic profile of furfuryl-d5 alcohol exhibits distinctive features that differentiate it from the non-deuterated analog [16]. The most significant differences arise from the isotopic substitution of hydrogen with deuterium, which alters the vibrational frequencies of the corresponding bonds [17]. The carbon-deuterium (C-D) stretching vibrations in furfuryl-d5 alcohol appear in the range of 2200-2100 cm⁻¹ for the furan ring deuterons and 2250-2150 cm⁻¹ for the methylene deuterons, whereas the corresponding carbon-hydrogen (C-H) stretching vibrations in non-deuterated furfuryl alcohol occur at higher frequencies (3150-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively) [16] [17].

The hydroxyl (O-H) stretching vibration, which appears as a broad band in the 3400-3200 cm⁻¹ region, remains relatively unchanged in both compounds since this functional group is not deuterated in furfuryl-d5 alcohol [16]. The furan ring breathing mode, characteristic of the furan structure, appears at approximately 1020 cm⁻¹ in both compounds, although slight shifts may occur due to the influence of adjacent deuterated positions [17] [19].

The bending vibrations also show significant differences, with C-D bending modes appearing at lower frequencies (900-800 cm⁻¹) compared to the corresponding C-H bending vibrations (1400-1300 cm⁻¹) in the non-deuterated compound [17]. These spectral differences provide valuable information for confirming the deuteration pattern and purity of furfuryl-d5 alcohol [19].

Mass Spectrometry

Mass spectrometric analysis of furfuryl-d5 alcohol reveals a molecular ion peak at m/z 103, corresponding to its molecular weight, which is 5 mass units higher than the molecular ion of non-deuterated furfuryl alcohol (m/z 98) [21]. The fragmentation pattern of furfuryl-d5 alcohol follows pathways similar to those of the non-deuterated analog but with mass shifts reflecting the presence of deuterium atoms [22].

Characteristic fragments include the loss of the hydroxyl group [M-OH]⁺ at m/z 86 (compared to m/z 81 in non-deuterated furfuryl alcohol) and the loss of the deuterated hydroxymethyl group [M-CD₂OH]⁺ at m/z 69 (compared to m/z 67 for the loss of CH₂OH in the non-deuterated compound) [21] [23]. The deuterated furan ring fragment [C₄D₄O]⁺ appears at m/z 72, compared to m/z 68 for the corresponding [C₄H₄O]⁺ fragment in non-deuterated furfuryl alcohol [22].

The mass spectrum of furfuryl-d5 alcohol also exhibits a distinctive isotope pattern characteristic of the presence of five deuterium atoms, which can be used to confirm the isotopic purity of the compound [23]. High-resolution mass spectrometry can provide precise mass measurements that further confirm the molecular formula and deuteration pattern of furfuryl-d5 alcohol [21].

Vibrational ModeFurfuryl-d5 Alcohol (cm⁻¹)Unlabeled Furfuryl Alcohol (cm⁻¹)
O-H Stretching~3400-3200 (broad)~3400-3200 (broad)
C-H Stretching (Furan)Absent/significantly reduced~3150-3000
C-H Stretching (Methylene)Absent/significantly reduced~2950-2850
C-D Stretching (Furan)~2200-2100Absent
C-D Stretching (Methylene)~2250-2150Absent
C=C Ring Stretching~1500-1400~1500-1400
C-O Stretching~1200-1000~1200-1000
Ring Breathing~1020~1020
C-H BendingAbsent~1400-1300
C-D Bending~900-800Absent
Out-of-plane Deformation~750-700~750-700

Table 3: Infrared spectroscopic frequency comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [16] [17] [19].

FragmentFurfuryl-d5 AlcoholUnlabeled Furfuryl Alcohol
Molecular Ion [M]⁺m/z 103m/z 98
Loss of OH [M-OH]⁺m/z 86m/z 81
Loss of CH₂OH/CD₂OH [M-31/34]⁺m/z 69 (CD₂OD loss)m/z 67 (CH₂OH loss)
Furan Ring [C₄H₄O/C₄D₄O]⁺m/z 72 (deuterated)m/z 68
Base PeakVariableVariable
Characteristic Isotope PatternD₅ isotope envelopeNatural isotope pattern
Fragmentation PathwaySimilar to unlabeledRing fragmentation dominant

Table 4: Mass spectrometry fragmentation comparison between furfuryl-d5 alcohol and non-deuterated furfuryl alcohol [21] [22] [23].

Comparative Analysis with Non-Deuterated Furfuryl Alcohol

The structural and spectroscopic properties of furfuryl-d5 alcohol exhibit significant differences when compared to its non-deuterated counterpart, primarily due to the isotopic substitution of hydrogen with deuterium [28]. These differences provide valuable insights into the effects of deuteration on molecular properties and spectroscopic behavior [29].

From a structural perspective, the carbon-deuterium bonds in furfuryl-d5 alcohol are slightly shorter than the corresponding carbon-hydrogen bonds in non-deuterated furfuryl alcohol due to the reduced zero-point energy of the heavier isotope [30]. This subtle structural difference, although not directly observable through conventional spectroscopic methods, influences various physical and chemical properties of the molecule [31].

The nuclear magnetic resonance spectroscopic comparison reveals the most striking differences between the two compounds [31]. The absence or significant reduction of proton signals in the ¹H NMR spectrum of furfuryl-d5 alcohol, coupled with the appearance of deuterium signals in the ²H NMR spectrum, provides a clear distinction between the two compounds [32]. Additionally, the carbon-13 NMR spectrum of furfuryl-d5 alcohol exhibits characteristic multiplet patterns for carbon atoms bonded to deuterium, in contrast to the singlets observed in the non-deuterated compound [31].

Infrared spectroscopy highlights the vibrational differences between the two compounds, with the C-D stretching and bending vibrations in furfuryl-d5 alcohol occurring at lower frequencies compared to the corresponding C-H vibrations in non-deuterated furfuryl alcohol [33]. This frequency shift is attributed to the increased reduced mass of the carbon-deuterium oscillator compared to the carbon-hydrogen oscillator, as predicted by the harmonic oscillator model [34].

Mass spectrometry provides a direct confirmation of the molecular weight difference between the two compounds, with furfuryl-d5 alcohol exhibiting a molecular ion peak 5 mass units higher than that of non-deuterated furfuryl alcohol [35]. The fragmentation patterns of both compounds follow similar pathways but with mass shifts corresponding to the deuterated fragments in furfuryl-d5 alcohol [36].

The kinetic isotope effect associated with deuteration also influences the chemical reactivity of furfuryl-d5 alcohol compared to its non-deuterated counterpart [37]. Carbon-deuterium bonds typically exhibit lower reactivity in chemical transformations involving bond breaking, which can be advantageous in mechanistic studies and in applications where enhanced stability is desired [38].

In analytical applications, the distinct spectroscopic properties of furfuryl-d5 alcohol make it valuable as an internal standard for quantitative analysis of non-deuterated furfuryl alcohol and related compounds [39]. The mass spectral differences, in particular, allow for selective detection and quantification in complex mixtures [40].

Laboratory-Scale Deuterium Incorporation Techniques

Laboratory-scale synthesis of Furfuryl-d5 Alcohol encompasses several sophisticated deuterium incorporation strategies, each offering distinct advantages for different research applications and synthetic requirements.

Hydrogen-Deuterium Exchange Methodologies

The most fundamental approach to deuterium incorporation involves hydrogen-deuterium exchange reactions using deuterium oxide as the primary deuterium source [1] [2]. These methodologies exploit the reversible nature of carbon-hydrogen bond formation under catalytic conditions, enabling selective replacement of protium with deuterium at specific molecular positions.

Ruthenium on carbon catalysts have demonstrated exceptional efficacy in facilitating hydrogen-deuterium exchange reactions at temperatures ranging from 140-180°C under pressures of 20-100 bar [3] [4]. The mechanism involves initial adsorption of both the substrate and deuterium oxide onto the catalyst surface, followed by reversible cleavage of carbon-hydrogen bonds and subsequent formation of carbon-deuterium bonds. This process achieves deuterium incorporation levels of 80-95% with yields typically ranging from 75-90%.

Platinum and palladium heterogeneous catalysts offer alternative pathways for deuterium incorporation, with palladium systems showing particular selectivity toward benzylic positions while platinum catalysts favor aromatic deuteration [3] [4]. The choice of metal catalyst significantly influences both the site selectivity and overall efficiency of the deuteration process.

Photochemical Deuteration Strategies

Visible-light promoted deuteration represents a breakthrough in mild reaction conditions for deuterium incorporation [1] [5]. This methodology utilizes xanthate anions in combination with in situ formed deuterated 2-mercaptopyridine, which functions as both a deuterium atom transfer catalyst and an electron shuttle. The process operates at room temperature under visible light irradiation, achieving deuterium incorporation rates of 85-99% with excellent yields of 80-98%.

The mechanism involves photochemical generation of radical intermediates, which facilitate selective deuterium transfer from deuterium oxide to predetermined sites on the substrate molecule. This approach offers exceptional control over the deuteration pattern and eliminates the need for harsh reaction conditions typically associated with thermal processes.

Transition Metal-Catalyzed Selective Deuteration

Iridium-catalyzed α-selective deuteration has emerged as a premier method for achieving precise deuterium placement in alcohol substrates [6]. The iridium(III)-bipyridonate catalyst system operates under basic or neutral conditions at temperatures of 80-110°C, utilizing deuterium oxide as the primary deuterium source. This methodology achieves remarkable α-selectivity with deuterium incorporation levels of 90-99% and yields of 85-95%.

The catalytic cycle involves dehydrogenation of the alcohol substrate to form a carbonyl intermediate, conversion of the iridium hydride species to iridium deuteride through exchange with deuterium oxide, and subsequent reduction of the carbonyl intermediate to yield the α-deuterated alcohol product [6]. This mechanism ensures precise control over the deuteration site and maintains the stereochemical integrity of the substrate.

Transfer Hydrogenation with Deuterated Donors

Transfer hydrogenation methodologies employ deuterated alcohols or formic acid derivatives as deuterium sources, eliminating the requirement for external hydrogen gas [7]. Ruthenium complexes, particularly Ru(acac)3 with phosphine ligands, catalyze this transformation under mild conditions (30-50°C) in acidic media. The process achieves deuterium incorporation of 70-85% with yields ranging from 60-80%.

The mechanism involves reversible hydrogen transfer between the deuterated donor molecule and the substrate, facilitated by the ruthenium catalyst. This approach offers advantages in terms of safety and operational simplicity, as it avoids the handling of pressurized deuterium gas.

Biocatalytic Deuteration Approaches

Enzymatic deuteration strategies represent the cutting edge of selective deuterium incorporation, offering unparalleled enantioselectivity and site specificity [8]. NADH-dependent enzymes coupled with hydrogenase systems facilitate deuterium transfer from deuterium oxide to specific substrate positions under ambient conditions (25-37°C, 1 bar pressure).

The biocatalytic approach requires deuterated reducing equivalents, typically generated through enzymatic exchange of NAD+ with deuterium oxide in the presence of hydrogen gas as a clean reductant. This methodology achieves exceptional chemo-, enantio-, and isotopic selectivity, making it particularly valuable for pharmaceutical applications where stereochemical purity is paramount.

Industrial Catalytic Hydrogenation Processes

Industrial-scale production of Furfuryl-d5 Alcohol requires robust, scalable processes that maintain high efficiency while ensuring economic viability and operational safety.

Heterogeneous Ruthenium Catalysis Systems

Ruthenium on carbon catalysts represent the most established industrial approach for deuterium incorporation in alcohol substrates [9] [10]. Fixed-bed reactor systems operating at 150-170°C under pressures of 20-60 bar achieve conversion rates of 85-95% with space velocities of 0.5-2.0 h⁻¹. The catalyst lifetime typically extends from 500-1000 hours under optimal operating conditions.

The industrial process utilizes deuterium gas generated through electrolysis of deuterium oxide, ensuring a continuous supply of the deuterium source while minimizing material losses. The heterogeneous nature of the catalyst facilitates easy separation and recycling, contributing to the overall economic efficiency of the process.

Platinum-Carbon-Aluminum Integrated Systems

The Pt/C-Al system offers an alternative industrial approach that generates deuterium gas in situ from deuterium oxide, eliminating the need for external gas handling infrastructure [11]. Slurry reactors operating at 160-180°C under pressures of 30-80 bar achieve conversions of 75-85% with space velocities of 0.2-1.0 h⁻¹.

This system demonstrates particular advantages in terms of safety and operational simplicity, as the in situ generation of deuterium gas eliminates the storage and handling challenges associated with pressurized deuterium gas cylinders. The aluminum component facilitates hydrogen-deuterium exchange reactions that enhance the overall efficiency of the deuteration process.

Palladium-Based High-Efficiency Systems

Palladium on carbon catalysts offer the highest deuterium incorporation efficiency among heterogeneous systems, achieving 95-99% deuterium incorporation with yields of 90-98% [4]. Packed-bed reactors operating at 100-200°C under pressures of 50-100 bar utilize space velocities of 1.0-3.0 h⁻¹ with catalyst lifetimes extending from 1000-2000 hours.

The exceptional performance of palladium catalysts stems from their unique ability to form palladium hydride phases that facilitate reversible hydrogen-deuterium exchange. The high surface area and controlled porosity of the carbon support enhance mass transfer characteristics and improve overall process efficiency.

Homogeneous Ruthenium Complex Systems

Homogeneous ruthenium complexes offer advantages in terms of selectivity and reaction conditions, operating in stirred tank reactors at 130-150°C under pressures of 20-40 bar [12]. These systems achieve conversions of 80-90% with space velocities of 0.1-0.5 h⁻¹, though catalyst lifetimes are typically shorter (100-300 hours) due to catalyst decomposition and deactivation.

The homogeneous nature of these catalysts provides superior mass transfer characteristics and eliminates diffusion limitations associated with heterogeneous systems. However, catalyst separation and recycling present additional challenges that must be addressed in industrial implementations.

Membrane Reactor Technologies

Membrane reactor systems represent an emerging technology for deuterium incorporation, combining reaction and separation in a single unit operation [13]. These systems operate at 140-160°C under pressures of 10-30 bar, achieving conversions of 70-85% with space velocities of 0.3-1.5 h⁻¹ and catalyst lifetimes of 800-1200 hours.

The membrane component facilitates selective permeation of deuterium while retaining the substrate and product, enhancing the driving force for deuterium incorporation. This technology offers particular advantages for processes requiring high deuterium incorporation efficiency and minimal deuterium losses.

Continuous Flow Reactor Optimization Strategies

Continuous flow technology has revolutionized deuterium labeling processes by providing enhanced safety, improved mass transfer, and superior control over reaction conditions [14] [15].

H-Cube Flow Reactor Systems

H-Cube continuous flow reactors have emerged as the gold standard for laboratory and pilot-scale deuteration processes [15] [16]. These systems generate deuterium gas through in situ electrolysis of deuterium oxide loaded in the cell reservoir, eliminating the need for external gas cylinders and enhancing operational safety.

Iterative Recirculation Deuteration Protocols

Advanced flow reactor systems employ iterative recirculation strategies to maximize isotopic enrichment and achieve regioselective deuteration control [14]. This approach connects the inlet to the outlet of the flow line, creating a closed-loop system that continuously circulates the substrate solution through the reactor.

Multiple recirculation cycles (typically 3-5 cycles) progressively increase deuterium incorporation to levels exceeding 95% while maintaining quantitative yields above 90%. The continuous renewal of the deuterium source through electrolysis ensures consistent deuteration efficiency throughout the iterative process.

Thermodynamic and Kinetic Optimization

Systematic optimization of flow reactor parameters reveals critical relationships between operating conditions and deuteration efficiency [17] [18]. Temperature optimization studies demonstrate that operations at 100-120°C provide optimal balance between reaction rate and deuterium incorporation efficiency.

Pressure optimization indicates that 50-80 bar represents the optimal range for maximizing deuterium gas solubility while maintaining reasonable energy requirements. Gas-liquid ratios of 30:1 provide optimal mass transfer characteristics, ensuring efficient deuterium delivery to the catalyst surface.

Catalyst Loading and Residence Time Effects

Catalyst loading studies reveal that 260 mg of ruthenium on carbon in a 30 mm cartridge provides optimal balance between conversion and selectivity [19] [20]. Higher catalyst loadings improve deuterium incorporation selectivity but may reduce overall conversion due to increased pressure drop and reduced residence time.

Residence time optimization demonstrates that 40-60 minutes provides the optimal balance between deuterium incorporation and throughput. Shorter residence times result in incomplete deuteration, while longer residence times offer diminishing returns and reduced productivity.

Electrochemical Flow Synthesis Innovation

Recent developments in electrochemical deuteration utilize all-solid electrolyzers for efficient, solvent-free deuteration under ambient conditions [21] [22]. These systems employ proton-conducting membranes with deuterium oxide as both the deuterium source and electrolyte, operating at 25°C under ambient pressure.

The electrochemical approach achieves deuterium incorporation of 80-98% with yields of 80-98%, offering significant advantages in terms of environmental impact and energy efficiency. The mild reaction conditions preserve sensitive functional groups and eliminate thermal decomposition pathways.

Purification and Quality Control Protocols

Rigorous purification and quality control protocols ensure the integrity and specifications of Furfuryl-d5 Alcohol for research and industrial applications [23] [24].

High-Resolution Mass Spectrometry Analysis

Liquid chromatography electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) serves as the primary analytical method for determining isotopic enrichment and structural integrity [23] [24]. This technique provides high-resolution isotopologue identification with detection limits of 0.1-1.0 ng and precision of ±0.1-0.5%.

The analytical protocol involves recording full scan mass spectra, extracting and integrating isotopic ions, and calculating isotopic enrichment through comparison with theoretical isotope distributions. Analysis times of 15-30 minutes provide rapid characterization with minimal sample consumption (10-100 μL).

Deuterium Nuclear Magnetic Resonance Characterization

Deuterium NMR (²H NMR) spectroscopy provides direct observation of deuterium atoms and verification of deuteration effectiveness [25] [26] [27]. The technique utilizes the unique nuclear spin properties of deuterium (I = 1) to provide structural information and quantitative deuterium content determination.

Quantitative deuterium NMR employs internal standard methodologies to achieve absolute deuterium quantification with precision of ±0.5-2.0%. Sample requirements of 0.3-1.0 mL enable routine analysis with analysis times of 30-45 minutes. The broader natural line shape of deuterium signals compared to proton NMR provides unique spectroscopic fingerprints for deuterated compounds.

Gas Chromatography Isotopologue Separation

Gas chromatography-mass spectrometry (GC-MS) enables baseline separation of deuterated and non-deuterated isotopologues [28] [29] [30]. Capillary columns with specialized stationary phases achieve complete isotopic fractionation, with deuterated compounds typically eluting earlier than their protiated analogs.

The chromatographic deuterium effect facilitates preparative-scale purification of deuterated compounds while providing analytical characterization with detection limits of 0.01-0.1 ng and precision of ±0.05-0.2%. Analysis times of 20-45 minutes enable high-throughput characterization of deuterated products.

Isotope Ratio Mass Spectrometry for Precision Analysis

Isotope ratio mass spectrometry (IRMS) provides ultimate precision for deuterium content determination, achieving uncertainties of ±0.01% [31] [32]. This technique utilizes specialized inlet systems and dual-inlet configurations to eliminate instrumental fractionation effects.

The methodology requires conversion of the deuterated compound to hydrogen gas through catalytic reduction, followed by isotope ratio measurement using magnetic sector mass spectrometry. Sample requirements of 0.1-1.0 mL enable precise analysis with detection limits of 0.001-0.01% deuterium content.

Quality Control Specifications and Testing Protocols

Comprehensive quality control specifications ensure consistent product quality and compliance with research requirements [23]. Deuterium incorporation specifications require ≥95 atom% D content, verified through ²H NMR or mass spectrometry analysis with acceptance criteria within ±2% of target values.

Chemical purity specifications mandate ≥98.0% purity by HPLC analysis, with individual impurities limited to ≤1.0% and total impurities ≤2.0%. Isotopic purity requirements specify ≥99.0% target isotopologue purity, determined through high-resolution mass spectrometry isotopologue analysis.

Water content limitations of ≤0.5% by Karl Fischer titration prevent hydrolysis and maintain product stability. Residual catalyst specifications limit metal content to ≤10 ppm each, verified through ICP-MS elemental analysis every five batches.

Advanced Characterization Methodologies

Position-specific isotope analysis utilizing specialized NMR techniques enables site-specific verification of deuteration patterns [33]. This approach provides critical information about deuterium placement and ensures compliance with intended labeling schemes.

Electrospray ionization mass spectrometry offers rapid screening capabilities with analysis times of 5-15 minutes and sample requirements of 10-50 μL [34]. This methodology enables high-throughput quality control assessment during production monitoring.

Purity

95% min. ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Dates

Last modified: 04-14-2024

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